molecular formula C19H16O3 B5807668 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione

2-(9H-xanthen-9-yl)-1,3-cyclohexanedione

Cat. No. B5807668
M. Wt: 292.3 g/mol
InChI Key: HBBVDKIONWHKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a fluorescent dye that is widely used in scientific research. This dye is commonly referred to as DCM or Dicyanomethylene-4H-pyran. It is a highly versatile compound that has a wide range of applications in various fields of research. In

Scientific Research Applications

DCM has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It is also used as a pH indicator in biological systems. DCM is widely used in the study of protein-protein interactions, DNA sequencing, and cellular imaging. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy.

Mechanism of Action

The mechanism of action of DCM involves the absorption of light by the molecule, followed by the transfer of energy to nearby molecules. This process is known as fluorescence resonance energy transfer (FRET). The excited state of the molecule can then interact with other molecules, leading to changes in their behavior or function.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, it is important to note that DCM is not approved for human use and should not be used for diagnostic or therapeutic purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCM is its high quantum yield and photostability, which make it an excellent choice for fluorescence microscopy. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DCM is its sensitivity to pH changes, which can affect its fluorescent properties. It is also important to note that DCM is not suitable for all applications, and researchers should carefully consider its properties before using it in their experiments.

Future Directions

There are several future directions for research involving DCM. One area of interest is the development of new fluorescent probes that are more selective and sensitive for specific molecules or ions. Another area of interest is the use of DCM in the development of new biosensors for medical diagnostics. Additionally, researchers are exploring the use of DCM in the study of cellular signaling pathways and the development of new cancer therapies.
Conclusion:
In conclusion, 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a highly versatile compound that has a wide range of applications in various fields of scientific research. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, while its low toxicity profile and ease of synthesis make it accessible to researchers. While there are limitations to its use, DCM remains a valuable tool for studying biological systems and has exciting potential for future research.

Synthesis Methods

The synthesis of DCM involves the reaction of malononitrile and cyclohexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction produces a yellow-orange powder that is highly fluorescent. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBVDKIONWHKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione

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